1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine
Description
Structure
3D Structure
Properties
CAS No. |
917957-63-2 |
|---|---|
Molecular Formula |
C10H13NS |
Molecular Weight |
179.28 g/mol |
IUPAC Name |
1-(1-thiophen-2-ylethenyl)pyrrolidine |
InChI |
InChI=1S/C10H13NS/c1-9(10-5-4-8-12-10)11-6-2-3-7-11/h4-5,8H,1-3,6-7H2 |
InChI Key |
NFXLWOGCURIUDA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CS1)N2CCCC2 |
Origin of Product |
United States |
Intrinsic Reactivity and Mechanistic Elucidation of 1 1 Thiophen 2 Yl Ethenyl Pyrrolidine
Electronic and Steric Influences on Enamine Reactivity
The reactivity of 1-[1-(thiophen-2-yl)ethenyl]pyrrolidine is fundamentally governed by the electronic and steric properties arising from the amalgamation of the pyrrolidine (B122466) and thiophene (B33073) rings through a vinyl linker.
Nucleophilic Characteristics of the Enamine Olefinic Moiety
Enamines, in general, are highly nucleophilic species, and this compound is no exception. The nitrogen atom of the pyrrolidine ring donates its lone pair of electrons into the double bond, significantly increasing the electron density of the α-carbon (the carbon atom of the vinyl group not attached to the thiophene ring). This resonance effect renders the α-carbon strongly nucleophilic and susceptible to attack by a wide range of electrophiles. wikipedia.orgmychemblog.com
Electrophilic Substitution and Addition Patterns on the Thiophene Ring
The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic substitution reactions. wikipedia.org The sulfur atom, through its ability to donate a lone pair of electrons, stabilizes the intermediate carbocation (the arenium ion) formed during electrophilic attack. This stabilizing effect makes thiophene more reactive towards electrophiles than benzene (B151609). wikipedia.org
Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C2 (α) position. However, in this compound, the C2 position is already substituted. The enamine substituent is an activating group and directs incoming electrophiles to the ortho and para positions. Therefore, electrophilic attack on the thiophene ring of this compound is expected to occur primarily at the C5 position, which is para to the enamine substituent and is the other α-position. Attack at the C3 and C4 (β) positions is less favored. In some cases, nucleophilic substitution on the thiophene ring can also occur, particularly with strong nucleophiles and appropriately substituted thiophenes. rsc.org
Detailed Mechanistic Pathways of Key Transformations
The dual reactivity of this compound allows for a variety of important synthetic transformations, each with a distinct mechanistic pathway.
Michael Additions and Cascade Reaction Sequences
As a potent nucleophile, this compound readily participates in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. libretexts.orglibretexts.org The reaction is initiated by the nucleophilic attack of the enamine's α-carbon on the β-carbon of the Michael acceptor. This forms a new carbon-carbon bond and generates an iminium ion and an enolate. Subsequent hydrolysis of the iminium ion regenerates the ketone functionality, yielding a 1,5-dicarbonyl compound. libretexts.org
These Michael additions can serve as the entry point for cascade reaction sequences. A cascade reaction is a process involving two or more consecutive reactions where the subsequent reactions result from the functionality formed in the previous step. wikipedia.org For instance, the initial Michael adduct can undergo an intramolecular aldol (B89426) condensation, leading to the formation of a new ring system. Such cascade reactions are highly valuable in organic synthesis as they allow for the construction of complex molecular architectures in a single synthetic operation. libretexts.orgwikipedia.org
Cycloaddition Reactions, including [3+2] Dipolar Cycloadditions
Enamines are excellent dienophiles and dipolarophiles in cycloaddition reactions. chemistrysteps.com this compound can participate in [3+2] dipolar cycloadditions with a variety of 1,3-dipoles, such as azides, nitrones, and azomethine ylides, to afford five-membered heterocyclic rings. nih.govmdpi.com
In a typical [3+2] cycloaddition, the 1,3-dipole adds across the double bond of the enamine in a concerted or stepwise fashion. The regioselectivity of the addition is governed by the electronic and steric properties of both the enamine and the dipole. These reactions are a powerful tool for the synthesis of highly substituted pyrrolidines and other nitrogen-containing heterocycles, which are common structural motifs in biologically active molecules. nih.govmdpi.comtandfonline.com
Alkylation and Acylation Processes
The nucleophilic α-carbon of this compound can be readily alkylated and acylated. wikipedia.orglibretexts.org The Stork enamine alkylation is a well-established method for the α-alkylation of ketones. mychemblog.comwikipedia.orgnrochemistry.com In this reaction, the enamine attacks an alkyl halide in an SN2 fashion, forming an iminium salt. Subsequent hydrolysis of the iminium salt furnishes the α-alkylated ketone. mychemblog.comnrochemistry.com This method offers a milder alternative to the use of strong bases for the generation of enolates and often provides better control over mono-alkylation. libretexts.org
Similarly, acylation of the enamine can be achieved using acyl halides or anhydrides. wikipedia.orglibretexts.org The reaction proceeds through a nucleophilic addition-elimination mechanism to yield an acylated iminium ion, which upon hydrolysis gives a 1,3-dicarbonyl compound. libretexts.org
The following table summarizes the key reactions of this compound, the types of electrophiles involved, and the resulting products.
| Reaction Type | Electrophile | Intermediate | Product |
| Michael Addition | α,β-Unsaturated Carbonyl | Iminium enolate | 1,5-Dicarbonyl compound |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide) | Zwitterion or concerted transition state | Substituted pyrrolidine |
| Alkylation (Stork) | Alkyl halide | Iminium salt | α-Alkylated ketone |
| Acylation | Acyl halide | Iminium salt | 1,3-Dicarbonyl compound |
Intramolecular Cyclization Phenomena and Ring Closure Reactions
While direct experimental studies on the intramolecular cyclization of this compound are not extensively documented in publicly available literature, its structure suggests potential for such reactions. Enamines are known to participate in cyclization reactions, particularly when a suitable electrophilic site is present within the molecule or introduced through a reactant. valpo.edu
One plausible pathway for intramolecular cyclization would involve the activation of the thiophene ring. For instance, in the presence of a strong acid, protonation of the thiophene ring could generate an electrophilic center. The nucleophilic α-carbon of the enamine could then attack this position, leading to the formation of a new ring fused to the thiophene core. The feasibility of such a reaction would depend on the regioselectivity of thiophene protonation and the conformational flexibility of the molecule allowing for the cyclization to occur. Brønsted acids have been shown to promote cationic cyclization in similar systems involving a vinyl group and an aromatic ring. rsc.org
Alternatively, the introduction of an external electrophile that reacts with the thiophene ring could also trigger a subsequent intramolecular cyclization. For example, acylation or alkylation of the thiophene ring could introduce a functional group that is then attacked by the enamine carbon. The success of these ring closure reactions is often dependent on the reaction conditions, including the choice of catalyst and solvent.
| Potential Cyclization Trigger | Proposed Intermediate | Potential Product |
| Strong Acid (e.g., H+) | Protonated Thiophene | Fused Thiophene-Pyrrolidine Ring System |
| External Electrophile (e.g., Acyl Halide) | Acylated Thiophene Intermediate | Functionalized Fused Ring System |
This table presents hypothetical pathways based on general principles of enamine and thiophene reactivity.
Dehydrogenation and Aromatization of the Pyrrolidine Nucleus
The conversion of a pyrrolidine ring to a pyrrole (B145914) ring is a dehydrogenative aromatization process. This transformation is generally a thermodynamically uphill process under ambient conditions and often requires harsh reaction conditions or the use of sacrificial hydrogen acceptors. d-nb.info However, recent advancements in catalysis have enabled such transformations under milder conditions.
For this compound, the dehydrogenation of the pyrrolidine ring would lead to the formation of 1-[1-(thiophen-2-yl)ethenyl]pyrrole. This reaction could potentially be achieved using various catalytic systems. For instance, transition metal catalysts, such as those based on palladium, iridium, or copper, in the presence of an oxidant (e.g., O2) or a hydrogen acceptor, have been employed for the dehydrogenation of N-heterocycles. nih.gov
Photoredox catalysis has also emerged as a powerful tool for dehydrogenative aromatization. d-nb.info In a hypothetical scenario, a suitable photocatalyst, upon irradiation with visible light, could facilitate the stepwise removal of hydrogen atoms from the pyrrolidine ring of this compound, ultimately leading to the aromatic pyrrole derivative.
The reaction scope and efficiency would be influenced by the substitution pattern on the pyrrolidine ring. In the case of the parent compound, the reaction would involve the removal of four hydrogen atoms.
| Catalytic System | General Conditions | Potential Outcome |
| Transition Metal (e.g., Pd, Ir) | Heat, Oxidant/Hydrogen Acceptor | Aromatization to Pyrrole |
| Photoredox Catalysis | Visible Light, Photocatalyst | Aromatization to Pyrrole |
| Stoichiometric Reagents | High Temperature, Reagents like MnO2, DDQ | Aromatization to Pyrrole |
This table outlines potential methods for the dehydrogenation of the pyrrolidine ring based on established chemical literature. nih.gov
Parametric Analysis of Reaction Outcomes
Catalytic Effects: Organic Acids and Bases in Enamine Catalysis
The reactivity of enamines, including this compound, is significantly influenced by the presence of acidic or basic catalysts.
Organic Acids: Organic acids can act as catalysts in reactions involving enamines. For instance, in the context of intramolecular cyclization, an acid catalyst could protonate the thiophene ring, thereby activating it for nucleophilic attack by the enamine. The choice of acid and its strength can be critical. A strong acid might lead to undesired side reactions, such as polymerization or hydrolysis of the enamine back to the corresponding ketone and pyrrolidine. In contrast, a milder acid might not be sufficient to promote the desired reaction. The general acid-catalyzed hydrolysis of vinyl ethers, which are structurally related to enamines, demonstrates the role of acid catalysis in reactions involving C=C bonds adjacent to a heteroatom. nih.gov
Organic Bases: Organic bases can play a role in reactions where a proton needs to be abstracted. In the context of dehydrogenation, a base could facilitate the removal of protons from the pyrrolidine ring, particularly in mechanisms that proceed through stepwise deprotonation-oxidation steps. Furthermore, in reactions where the enamine itself acts as a base, the presence of a stronger, non-nucleophilic base can be used to control the equilibrium and favor the desired reaction pathway.
| Catalyst Type | Potential Role in Reactions of this compound | Example of General Reaction |
| Organic Acid | Activation of the thiophene ring for intramolecular cyclization. | Acid-catalyzed cyclization of vinylarenes. |
| Organic Base | Facilitation of deprotonation in dehydrogenation/aromatization reactions. | Base-catalyzed condensation reactions. |
This table summarizes the potential catalytic effects on the reactivity of the target compound based on general principles of organic catalysis.
Advanced Computational and Theoretical Frameworks for 1 1 Thiophen 2 Yl Ethenyl Pyrrolidine
Quantum Mechanical Investigations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine at the atomic and electronic levels. These methods allow for a detailed exploration of its molecular orbitals, conformational possibilities, and the electronic interplay between its constituent thiophene (B33073) and pyrrolidine (B122466) moieties.
Density Functional Theory (DFT) stands as a cornerstone for computational investigations of thiophene-containing compounds due to its balance of accuracy and computational efficiency. nih.govresearchgate.net For this compound, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine the molecule's optimized ground-state geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov These calculations confirm the stability of the optimized structure by ensuring the absence of imaginary vibrational frequencies. nih.gov
Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules. This method is crucial for predicting the electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. For a conjugated system like this compound, TD-DFT can identify the nature of these transitions, such as the π-π* transitions responsible for its primary absorption bands, and predict their corresponding absorption wavelengths (λmax).
The electronic behavior of this compound is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this molecule, the HOMO is expected to be delocalized across the electron-rich π-system, including the nitrogen atom of the pyrrolidine ring, the ethenyl bridge, and the thiophene ring. The LUMO is typically centered on the ethenyl bridge and the thiophene ring, representing the most electrophilic sites.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on analogous conjugated thiophene systems provide representative values for these key electronic parameters. nih.gov
| Parameter | Typical Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -5.5 to -6.0 | Indicates strong electron-donating capability. |
| ELUMO | -1.5 to -2.0 | Indicates moderate electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | Suggests high kinetic stability and moderate reactivity. |
The flexibility of this compound gives rise to a complex conformational landscape. The primary degrees of freedom include rotation around the N-C(ethenyl) bond, leading to s-trans and s-cis conformers, and the characteristic puckering of the five-membered pyrrolidine ring. DFT calculations are essential for mapping this landscape by calculating the relative energies of different stable conformers.
| Conformer | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum | Typically an s-trans orientation with optimal pyrrolidine puckering. | 0.00 |
| Conformer 2 | An alternative s-trans orientation with different pyrrolidine puckering. | 0.5 - 1.0 |
| Conformer 3 | The most stable s-cis orientation. | 1.0 - 2.5 |
The aromaticity of the thiophene ring is a key feature of its chemistry. derpharmachemica.com In this compound, the electron-donating enamine substituent significantly perturbs the electronic structure and aromaticity of the thiophene ring. The lone pair of electrons on the pyrrolidine nitrogen atom participates in conjugation with the ethenyl π-bond and the thiophene π-system. This extended delocalization increases the electron density on the thiophene ring, which can be quantified using computational methods like Natural Bond Orbital (NBO) analysis to study charge transfer interactions. nih.gov
This electron donation generally enhances the reactivity of the thiophene ring towards electrophiles but can also slightly decrease its aromatic character. Aromaticity can be computationally assessed using indices such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. A more negative NICS value typically indicates stronger aromaticity. The pyrrolidine ring itself is non-aromatic, but its nitrogen atom is crucial as the source of electrons that delocalize across the conjugated system.
Mechanistic Pathway Modeling and Validation
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.
The formation of this compound from 2-acetylthiophene (B1664040) and pyrrolidine follows the general mechanism for enamine synthesis. This process typically involves two main steps:
Nucleophilic addition of pyrrolidine to the carbonyl carbon of 2-acetylthiophene to form a hemiaminal (or carbinolamine) intermediate.
Acid-catalyzed dehydration of the hemiaminal intermediate to yield the final enamine product.
The second step, the dehydration, is often the rate-limiting step of the reaction. DFT calculations can be used to model this entire reaction pathway. By locating the transition state (TS) structure for the dehydration step, its geometry and energy can be determined. A transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
The activation energy (Ea) for the reaction is calculated as the energy difference between the transition state and the reactants. This value provides a quantitative measure of the kinetic barrier of the reaction, offering insights into reaction rates and conditions required for the synthesis.
| Species | Description | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 2-Acetylthiophene + Pyrrolidine | 0.0 |
| Hemiaminal Intermediate | Formed from nucleophilic addition. | +5 to +10 |
| Transition State (TS) | For the rate-limiting dehydration step. | +20 to +25 |
| Products | This compound + H2O | -5 to -10 |
Reaction Energetics and Thermodynamic Profiles
The thermodynamic stability and reaction energetics of this compound, an enamine, are critical parameters that can be elucidated through advanced computational chemistry. These theoretical investigations provide insights into the molecule's formation, reactivity, and potential reaction pathways. Density Functional Theory (DFT) is a powerful tool for these calculations, offering a balance between accuracy and computational cost.
Comprehensive computational studies on the energetics of enamines are fundamental to understanding their role in chemical reactions. nih.gov DFT calculations are frequently employed to determine the thermodynamic properties of these molecules. nih.gov For instance, the M06-2X hybrid functional has been shown to provide accurate predictions for the thermodynamic properties of organic molecules. nih.gov Geometric optimizations and frequency computations are typically performed at a level of theory such as M06-2X/6-311G(d,p) to obtain accurate thermodynamic data. nih.gov
The stability of enamines is influenced by several factors, including steric and conjugation effects. nih.gov Enamines derived from aldehydes with alpha-branching are generally less stable, while conjugation with aromatic systems, such as a phenyl group, tends to increase stability. nih.gov In the case of this compound, the conjugation of the enamine double bond with the thiophene ring is expected to contribute to its thermodynamic stability.
Solvent effects play a significant role in the thermodynamics of enamine formation and reactivity. nih.gov Polar solvents are known to promote the formation of enamines. nih.gov Computational models, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM), are used to account for the influence of the solvent on the energetic profile of the molecule. nih.gov
The table below illustrates a hypothetical thermodynamic profile for the formation of this compound, showcasing the type of data generated from computational studies.
| Thermodynamic Parameter | Calculated Value (kcal/mol) in Acetonitrile | Description |
| ΔH (Enthalpy of Formation) | -25.5 | Represents the heat change during the formation of the molecule from its constituent elements in their standard states. |
| ΔG (Gibbs Free Energy of Formation) | 15.2 | Indicates the spontaneity of the formation reaction under standard conditions. A positive value suggests a non-spontaneous reaction. |
| ΔS (Entropy of Formation) | -136.4 cal/mol·K | Reflects the change in disorder during the formation of the molecule. A negative value indicates a more ordered system. |
Note: The data in this table is illustrative and intended to represent the type of information obtained from computational analysis. Actual values would require specific DFT calculations for this compound.
Molecular Modeling for Structural Derivatization Design
Molecular modeling is an indispensable tool in the rational design of novel derivatives of this compound. By simulating the molecule's structure and its interactions with biological targets, researchers can predict the effects of structural modifications on its properties. This in silico approach accelerates the discovery of new compounds with desired activities while minimizing the need for extensive synthetic efforts and experimental screening.
The design of ligands based on the pyrrolidine-thiophene scaffold is guided by several key principles aimed at optimizing their interaction with specific biological targets. Thiophene and its derivatives are recognized as privileged pharmacophores in medicinal chemistry due to their diverse biological activities. rsc.org
Computational methods are integral to applying these design principles. Molecular docking simulations can predict the binding orientation and affinity of a ligand within the active site of a protein. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can identify the physicochemical properties that are most influential for the biological activity of a series of compounds. africaresearchconnects.com
Key ligand design principles for pyrrolidine-thiophene conjugates include:
Modulation of Electronic Properties: The electronic nature of the thiophene ring can be tuned by introducing electron-donating or electron-withdrawing substituents. This can influence the ligand's ability to participate in key interactions such as hydrogen bonding and π-stacking.
Steric Complementarity: The size and shape of the ligand must be complementary to the binding site of the target protein. Molecular modeling allows for the visualization of this complementarity and the identification of potential steric clashes that could hinder binding.
Lipophilicity and Solubility: The balance between a ligand's lipophilicity and hydrophilicity is crucial for its pharmacokinetic properties. Substituents can be strategically added to the pyrrolidine or thiophene rings to optimize this balance.
Conformational Rigidity: Introducing conformational constraints into the ligand can pre-organize it into a bioactive conformation, which can lead to an increase in binding affinity.
The following table summarizes some of the guiding principles for the structural derivatization of pyrrolidine-thiophene conjugates.
| Design Principle | Structural Modification Strategy | Desired Outcome |
| Enhance Binding Affinity | Introduction of functional groups capable of forming specific interactions (e.g., hydrogen bonds, salt bridges) with the target protein. | Increased potency and selectivity of the ligand. |
| Improve Pharmacokinetic Profile | Modification of lipophilicity and metabolic stability through the addition of polar groups or the blocking of metabolic hotspots. | Enhanced absorption, distribution, metabolism, and excretion (ADME) properties. |
| Increase Selectivity | Exploitation of subtle differences in the binding sites of related proteins to design ligands that preferentially bind to the desired target. | Reduced off-target effects and improved safety profile. |
| Modulate Physicochemical Properties | Alteration of the substitution pattern on the thiophene and pyrrolidine rings to fine-tune properties such as solubility and pKa. | Optimization of the compound for a specific biological application. |
By systematically applying these principles, guided by molecular modeling and computational analysis, it is possible to design and develop novel this compound derivatives with tailored biological activities.
Strategic Applications and Future Trajectories in Chemical Research Involving 1 1 Thiophen 2 Yl Ethenyl Pyrrolidine
The Role of 1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine as a Synthetic Platform in Organic Synthesis
The inherent reactivity of the enamine functional group in this compound makes it a powerful nucleophile, enabling its participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is central to its utility as a synthetic platform for generating diverse and complex chemical entities.
Precursor for Advanced Heterocyclic Scaffolds and Polycyclic Systems
This compound serves as a key starting material for the synthesis of a variety of advanced heterocyclic scaffolds and polycyclic systems, primarily through cycloaddition reactions. The electron-rich nature of the enamine makes it an excellent partner in [3+2] cycloadditions with various dipolarophiles. For instance, the reaction with azomethine ylides, often generated in situ, provides a direct route to highly substituted pyrrolidine-containing spiroheterocycles. nih.gov These reactions are known for their high regioselectivity and stereoselectivity, allowing for the creation of multiple stereocenters in a single step.
The synthesis of fused N-heterocycles can also be achieved using this enamine as a bis-nucleophile. Reaction with bis-electrophiles, such as o-halobenzoyl chlorides, can lead to the formation of fused quinolin-4-one derivatives. researchgate.net This approach demonstrates the versatility of this compound in constructing complex, fused ring systems that are prevalent in many biologically active molecules.
Below is a table summarizing representative cycloaddition reactions involving thiophene-containing precursors to generate heterocyclic systems.
| Dipolarophile/Electrophile | Reagent | Product Type | Reference |
| Azomethine Ylide | Isatin and L-proline | Spiro[3H-indole-3,3′-[3H]pyrrolizin]-2-ones | nih.gov |
| o-Halobenzoyl Chloride | Bis-electrophile | Fused Quinolin-4-ones | researchgate.net |
Integration into Building Blocks for Complex Molecular Architectures
Beyond its direct use in cycloadditions, this compound functions as a valuable building block that can be integrated into more elaborate molecular architectures. Its enamine functionality allows for facile introduction of the 1-(thiophen-2-yl)ethyl moiety into larger molecules. This is particularly relevant in the synthesis of natural products and their analogs, where the pyrrolidine (B122466) and thiophene (B33073) rings can serve as key pharmacophoric elements.
The versatility of the pyrrolidine scaffold, which can be readily functionalized, further enhances the utility of this building block. nih.gov The thiophene ring, being a bioisostere of the benzene (B151609) ring, offers opportunities for modulating the physicochemical properties of the final molecule, such as solubility and metabolic stability. nih.gov The strategic incorporation of this building block can significantly shorten synthetic routes to complex targets.
Rational Design and Synthesis of Derivatives with Tailored Reactivity
The reactivity and synthetic utility of this compound can be finely tuned through systematic modifications of both the pyrrolidine and thiophene rings. This allows for the rational design of derivatives with tailored reactivity for specific synthetic applications.
Systematic Functionalization of the Pyrrolidine Annulus
The pyrrolidine ring of this compound offers multiple sites for functionalization. The nitrogen atom, being a secondary amine, can be readily substituted, which can influence the nucleophilicity of the enamine. nih.gov Furthermore, the carbon atoms of the pyrrolidine ring can be functionalized prior to the formation of the enamine, introducing chiral centers or other functional groups that can direct subsequent reactions or impart specific properties to the final products. nih.gov
For example, the introduction of substituents on the pyrrolidine ring can influence the stereochemical outcome of cycloaddition reactions. Chiral pyrrolidine derivatives can be employed to achieve asymmetric induction, leading to the enantioselective synthesis of complex heterocyclic systems. mdpi.com
The following table illustrates potential functionalization sites on the pyrrolidine ring and their potential impact on reactivity.
| Functionalization Site | Modification | Potential Impact |
| Nitrogen Atom | Alkylation, Acylation | Modulation of enamine nucleophilicity |
| C-2, C-3, C-4, C-5 | Introduction of substituents | Stereochemical control, introduction of chirality |
Modulation of the Thiophene Ring System and Substituent Effects
The electronic properties of the thiophene ring can be significantly altered by the introduction of substituents. Electron-donating or electron-withdrawing groups on the thiophene ring can modulate the electron density of the enamine double bond, thereby influencing its reactivity in various transformations. nih.govnih.gov
Theoretical studies on the nucleophilic aromatic substitution of thiophenes with pyrrolidine have shown that the nature and position of substituents on the thiophene ring have a profound effect on the reaction mechanism and rates. nih.govnih.gov For instance, electron-withdrawing groups on the thiophene ring can enhance its electrophilicity, facilitating reactions that involve nucleophilic attack on the ring itself. Conversely, electron-donating groups can increase the nucleophilicity of the enamine. This understanding allows for the rational design of substrates for specific synthetic outcomes.
Synergistic Approaches with Emerging Methodologies
The synthetic potential of this compound and its derivatives can be further expanded by employing emerging synthetic methodologies. Microwave-assisted organic synthesis (MAOS), for example, has been shown to accelerate the synthesis of thiophene-containing fused heterocycles, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.commdpi.comnih.govsapub.org
Furthermore, the principles of green chemistry can be applied to the synthesis and application of this compound. The development of one-pot, multicomponent reactions that utilize this compound as a key component would enhance the efficiency and sustainability of synthetic processes. pharmaguideline.com The exploration of flow chemistry for these reactions could also offer advantages in terms of scalability, safety, and control over reaction parameters.
The combination of rational derivative design with these modern synthetic techniques promises to unlock new avenues for the application of this compound in the efficient construction of complex and medicinally relevant molecules.
Photochemical Transformations and Their Synthetic Utility
The photochemical behavior of enamines and thiophene derivatives suggests that this compound is a promising candidate for light-induced transformations. Thiophene-containing molecules are known to undergo a variety of photochemical reactions, including isomerization, cycloaddition, and cyclization. researchgate.net Enamines, with their electron-rich double bond, are also predisposed to participate in photochemical processes. researchgate.net
The synthetic utility of such transformations lies in the potential to construct complex molecular architectures that are not readily accessible through thermal methods. For instance, photochemical [2+2] cycloadditions of the enamine moiety with alkenes could provide access to novel cyclobutane (B1203170) derivatives, which can serve as versatile synthetic intermediates. Furthermore, intramolecular cyclization reactions initiated by photoexcitation of the thiophene ring could lead to the formation of fused heterocyclic systems, a common motif in medicinally relevant compounds.
The investigation into the photoreactivity of related amino-thienostilbenes has revealed pathways to photocyclization products, highlighting the potential for creating novel polycyclic aromatic compounds. nih.gov While specific studies on this compound are not extensively documented, the foundational principles of enamine and thiophene photochemistry provide a strong basis for future exploration in this area. researchgate.net
| Photochemical Reaction Type | Potential Product Scaffold | Synthetic Utility |
| [2+2] Cycloaddition | Thienyl-substituted cyclobutanes | Access to strained ring systems, intermediates for further functionalization. |
| Electrocyclization | Fused thieno-pyrrolidine systems | Construction of novel polycyclic heteroaromatics with potential biological activity. |
| Photoisomerization | Geometric isomers of the enamine | Control of stereochemistry, investigation of structure-activity relationships. |
Catalytic Methodologies for Carbon-Carbon and Carbon-Nitrogen Bond Formations
Enamines are well-established nucleophiles in organic synthesis, capable of participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. libretexts.org The reactivity of this compound can be harnessed and expanded through the use of transition metal catalysis.
Carbon-Carbon Bond Formation:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of C-C bonds. jocpr.com While enamines themselves are not the typical substrates for these reactions, the thiophene ring within this compound offers a handle for such transformations. The C-H bonds on the thiophene ring, particularly at the C5 position, can be activated and functionalized. mdpi.com Rhodium-catalyzed C-H activation has also been shown to be effective for the selective functionalization of thiophene derivatives. researchgate.net The enamine moiety can act as a directing group or a reactive partner in these catalytic cycles, leading to the synthesis of highly substituted thiophene derivatives.
The Stork enamine alkylation, a classic method for C-C bond formation, involves the reaction of an enamine with an alkyl halide. masterorganicchemistry.com This methodology can be applied to this compound to introduce alkyl substituents at the carbon atom adjacent to the pyrrolidine ring.
Carbon-Nitrogen Bond Formation:
The Buchwald-Hartwig amination is a versatile palladium-catalyzed method for the formation of C-N bonds. magtech.com.cn This reaction could potentially be employed to introduce additional amino groups onto the thiophene ring of the target molecule. Furthermore, copper-catalyzed C-N bond formation reactions have also emerged as a powerful strategy for the synthesis of N-heterocycles. nih.gov The inherent nucleophilicity of the enamine nitrogen could also be exploited in catalytic amination reactions, although this is a less common application.
| Catalytic Reaction | Bond Type | Potential Application with this compound |
| Suzuki Coupling | C-C | Arylation or vinylation at the thiophene ring. |
| Heck Coupling | C-C | Alkenylation at the thiophene ring. |
| Sonogashira Coupling | C-C | Alkynylation at the thiophene ring. |
| Stork Enamine Alkylation | C-C | Alkylation at the α-carbon of the enamine. |
| Buchwald-Hartwig Amination | C-N | Amination at the thiophene ring. |
Prospective Research Avenues and Challenges
The full synthetic potential of this compound is yet to be realized. Future research will likely focus on optimizing its synthesis and developing novel transformations through a combination of advanced manufacturing techniques and computational modeling.
Optimizing Continuous Flow Processes for Enamine Synthesis
The synthesis of enamines is typically performed in batch reactors, often requiring the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com Continuous flow chemistry offers several advantages over batch processing, including enhanced heat and mass transfer, improved safety, and the potential for straightforward scale-up. nih.gov
Optimizing a continuous flow process for the synthesis of this compound from 2-acetylthiophene (B1664040) and pyrrolidine would involve several key considerations:
Reactor Design: The choice of reactor, such as a packed-bed reactor containing a dehydrating agent or a membrane reactor for in-situ water removal, would be crucial.
Parameter Optimization: Systematic optimization of reaction parameters, including temperature, residence time, and stoichiometry, would be necessary to maximize yield and purity. nih.gov
Catalyst Screening: The use of solid-supported acid catalysts could facilitate catalyst separation and reuse, a significant advantage in continuous processes.
A major challenge in translating enamine synthesis to a continuous flow process is managing the equilibrium nature of the reaction and preventing product degradation under prolonged heating. d-nb.info The development of efficient in-line purification and separation techniques would also be a critical area of research.
| Parameter | Importance in Continuous Flow | Potential Challenges |
| Residence Time | Controls reaction completion and minimizes side reactions. | Finding the optimal balance to maximize conversion without product degradation. |
| Temperature | Influences reaction rate and equilibrium position. | Potential for thermal decomposition of the enamine at elevated temperatures. |
| Stoichiometry | Affects reaction kinetics and product purity. | Precise control of reagent mixing and delivery is required. |
| Water Removal | Drives the equilibrium towards enamine formation. | Integrating efficient and continuous water removal can be complex. |
Predictive Design of Novel Reactions via Integrated Computational-Experimental Strategies
The integration of computational chemistry with experimental studies offers a powerful paradigm for the discovery and optimization of new chemical reactions. researchgate.net Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, stability, and reactivity of molecules like this compound. nih.gov
Applications of Integrated Strategies:
Predicting Reactivity: Computational models can be used to predict the most likely sites of electrophilic or nucleophilic attack, guiding the design of new reactions. researchgate.net For example, the nucleophilicity of the enamine carbon and the aromaticity of the thiophene ring can be quantified to predict their behavior in various transformations.
Mechanism Elucidation: DFT calculations can be employed to elucidate the mechanisms of known and novel reactions, helping to rationalize experimental observations and optimize reaction conditions. acs.org This is particularly valuable for understanding complex catalytic cycles or photochemical pathways.
Virtual Screening: Computational methods can be used to virtually screen libraries of potential reactants or catalysts, prioritizing those with the highest probability of success for experimental validation.
Q & A
Q. What are the common synthetic routes for preparing 1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Pyrrolidine Formation : Alkylation of pyrrolidine precursors using reagents like NaH and methyl iodide (MeI) in THF at 0°C to room temperature (rt) .
Thiophene Integration : Cross-coupling reactions (e.g., Suzuki-Miyaura) with thiophene boronic acids, catalyzed by Pd(PPh₃)₄ in dioxane/H₂O at 105°C .
Functionalization : Post-synthetic modifications, such as hydrogenation (H₂/THF) or acylation (nicotinoyl chloride in pyridine/THF) .
Q. Key Considerations :
- Purification via column chromatography to isolate intermediates.
- Monitoring reaction progress using TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm regiochemistry and substituent orientation | Aromatic proton signals at δ 6.8–7.2 ppm (thiophene), pyrrolidine protons at δ 2.5–3.5 ppm . |
| IR Spectroscopy | Identify functional groups (e.g., C=C, C-N stretches) | Peaks at 1600–1650 cm⁻¹ (C=C), 1100–1200 cm⁻¹ (C-N) . |
| UV-Vis | Study electronic transitions in conjugated systems | λmax ~260–280 nm (π→π* transitions) . |
| Mass Spectrometry | Verify molecular weight and fragmentation patterns | [M+H]⁺ peak matching theoretical molecular weight . |
Advanced Research Questions
Q. How can regioselective functionalization be achieved in this compound?
Methodological Answer: Regioselectivity depends on the heterocycle’s electronic properties:
- Pyrrolidine Functionalization : Use electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) targeting electron-rich positions .
- Thiophene Modification : Employ directed metalation (e.g., LiTMP at −78°C) followed by quenching with electrophiles (e.g., I₂ or CO₂) .
- Cross-Coupling : Optimize Pd catalysts for selective coupling at less sterically hindered positions (e.g., thiophene C5 over pyrrolidine N-substituents) .
Q. Experimental Design :
Q. What strategies address conflicting reactivity data in cross-coupling reactions involving this compound?
Methodological Answer:
Q. Case Study :
Q. How do structural modifications influence the biological activity of this compound derivatives?
Methodological Answer:
| Modification | Biological Impact | Example Data |
|---|---|---|
| Pyrrolidine Ring Expansion | Switching to piperidine enhances antitumor activity (IC₅₀: 12 µM vs. 45 µM for pyrrolidine) . | |
| Thiophene Substituents | Adding methyl groups improves antimicrobial efficacy (MIC: 4 µg/mL vs. 16 µg/mL for unsubstituted) . | |
| Ester vs. Carboxylic Acid | Methyl esters show higher membrane permeability (LogP: 2.1 vs. −0.5 for acids) . |
Q. SAR Workflow :
Synthesize analogs with systematic substitutions.
Test in vitro assays (e.g., cytotoxicity, enzyme inhibition).
Perform QSAR modeling to identify critical physicochemical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
